Cas no 1872767-30-0 (2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-N,N-dimethylethane-1-sulfonamide)

2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-N,N-dimethylethane-1-sulfonamide is a specialized heterocyclic sulfonamide derivative featuring a brominated 1,2,4-triazole core. Its structural design incorporates both amino and sulfonamide functional groups, enhancing its utility as an intermediate in pharmaceutical and agrochemical synthesis. The presence of the bromine substituent offers reactivity for further functionalization, while the dimethylsulfonamide moiety contributes to improved solubility and stability. This compound is particularly valuable in the development of biologically active molecules, including potential enzyme inhibitors or antimicrobial agents. Its well-defined reactivity profile and synthetic versatility make it a useful building block for research in medicinal chemistry and drug discovery.
2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-N,N-dimethylethane-1-sulfonamide structure
1872767-30-0 structure
Product name:2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-N,N-dimethylethane-1-sulfonamide
CAS No:1872767-30-0
MF:C6H12BrN5O2S
MW:298.160778045654
MDL:MFCD31473405
CID:5612045
PubChem ID:165952169

2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-N,N-dimethylethane-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • EN300-804826
    • 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-N,N-dimethylethane-1-sulfonamide
    • 1872767-30-0
    • MDL: MFCD31473405
    • Inchi: 1S/C6H12BrN5O2S/c1-11(2)15(13,14)4-3-12-5(7)9-6(8)10-12/h3-4H2,1-2H3,(H2,8,10)
    • InChI Key: YQVCRIPGYQPDDU-UHFFFAOYSA-N
    • SMILES: BrC1=NC(N)=NN1CCS(N(C)C)(=O)=O

Computed Properties

  • Exact Mass: 296.98951g/mol
  • Monoisotopic Mass: 296.98951g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 303
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 103Ų
  • XLogP3: -0.1

2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-N,N-dimethylethane-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-804826-10.0g
2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-N,N-dimethylethane-1-sulfonamide
1872767-30-0 95.0%
10.0g
$5159.0 2025-02-21
Enamine
EN300-804826-0.05g
2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-N,N-dimethylethane-1-sulfonamide
1872767-30-0 95.0%
0.05g
$1008.0 2025-02-21
Enamine
EN300-804826-5.0g
2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-N,N-dimethylethane-1-sulfonamide
1872767-30-0 95.0%
5.0g
$3479.0 2025-02-21
Enamine
EN300-804826-5g
2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-N,N-dimethylethane-1-sulfonamide
1872767-30-0
5g
$3479.0 2023-09-03
Enamine
EN300-804826-10g
2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-N,N-dimethylethane-1-sulfonamide
1872767-30-0
10g
$5159.0 2023-09-03
Enamine
EN300-804826-0.25g
2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-N,N-dimethylethane-1-sulfonamide
1872767-30-0 95.0%
0.25g
$1104.0 2025-02-21
Enamine
EN300-804826-0.1g
2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-N,N-dimethylethane-1-sulfonamide
1872767-30-0 95.0%
0.1g
$1056.0 2025-02-21
Enamine
EN300-804826-1.0g
2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-N,N-dimethylethane-1-sulfonamide
1872767-30-0 95.0%
1.0g
$1200.0 2025-02-21
Enamine
EN300-804826-0.5g
2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-N,N-dimethylethane-1-sulfonamide
1872767-30-0 95.0%
0.5g
$1152.0 2025-02-21
Enamine
EN300-804826-2.5g
2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-N,N-dimethylethane-1-sulfonamide
1872767-30-0 95.0%
2.5g
$2351.0 2025-02-21

Additional information on 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-N,N-dimethylethane-1-sulfonamide

Introduction to 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-N,N-dimethylethane-1-sulfonamide (CAS No. 1872767-30-0)

2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-N,N-dimethylethane-1-sulfonamide, identified by its CAS number 1872767-30-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of sulfonamides, which are well-documented for their diverse biological activities and therapeutic potential. The structural framework of this molecule incorporates a 1H-1,2,4-triazole moiety, a heterocyclic system renowned for its role in various pharmacological applications. The presence of both amino and bromo substituents further enhances its chemical reactivity and functional versatility, making it a promising candidate for further exploration in drug discovery and development.

The 1H-1,2,4-triazole ring is a key pharmacophore in this compound, contributing to its potential interactions with biological targets. Triazoles have been extensively studied due to their ability to modulate enzyme activity and receptor binding. Specifically, the 3-amino group on the triazole ring provides a site for hydrogen bonding and possible coordination with metal ions or other biomolecules. This feature is particularly relevant in the design of enzyme inhibitors and metalloproteinase modulators. The 5-bromo substitution introduces electrophilic character to the triazole ring, enabling reactions such as nucleophilic substitution, which can be exploited in synthetic chemistry for further derivatization.

The sulfonamide group (N,N-dimethylethane-1-sulfonamide) at the other end of the molecule is another critical pharmacophore. Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties. The dimethylamino group enhances the solubility and bioavailability of the compound, facilitating its absorption and distribution within biological systems. This moiety also contributes to the compound's ability to interact with biological targets through dipole-dipole interactions and hydrogen bonding.

Recent advancements in computational chemistry and molecular modeling have highlighted the potential of this compound as a lead structure for drug discovery. Studies using virtual screening and docking simulations have demonstrated that derivatives of 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-N,N-dimethylethane-1-sulfonamide can effectively bind to various protein targets associated with inflammatory diseases and cancer. The combination of the triazole ring and sulfonamide group creates a multifaceted interaction profile that could be leveraged to develop novel therapeutics.

In vitro studies have begun to elucidate the mechanistic aspects of this compound's activity. Preliminary experiments suggest that it may inhibit key enzymes involved in inflammatory pathways by competing with natural substrates or by inducing conformational changes in the enzyme active site. Additionally, the bromo-substituted triazole ring may participate in interactions with DNA or RNA bases, potentially leading to applications in anticancer therapy. These findings align with emerging research trends that focus on designing small molecules capable of modulating multiple biological pathways simultaneously.

The synthesis of 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-N,N-dimethylethane-1-sulfonamide presents an interesting challenge due to the need for precise functionalization of the triazole core while maintaining regioselectivity. Advances in synthetic methodologies have enabled more efficient routes to this compound, including transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations. These techniques have not only improved yield but also allowed for greater structural diversity in sulfonamide derivatives.

The pharmacokinetic properties of this compound are also under investigation. In vivo studies are being conducted to assess its absorption, distribution, metabolism, excretion (ADME) profile. Early results indicate that it exhibits reasonable bioavailability and metabolic stability, suggesting its potential as a viable drug candidate. Further optimization may focus on enhancing its solubility or reducing any potential toxicity by modifying substituents on the triazole or sulfonamide moieties.

The broader significance of this compound lies in its contribution to the growing library of sulfonamide-based therapeutics. Sulfonamides continue to be a cornerstone of medicinal chemistry due to their versatility and efficacy across multiple therapeutic areas. By incorporating novel structural elements such as the 3-amino-5-bromo-triazole moiety into sulfonamide frameworks, researchers aim to expand the therapeutic index and develop next-generation drugs with improved efficacy and reduced side effects.

Future directions for research on 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-N,N-dimethylethane-1-sulfonamide include exploring its interactions with complex biological systems using advanced biophysical techniques such as NMR spectroscopy and X-ray crystallography. These studies will provide detailed insights into how the compound interacts with its target proteins at an atomic level. Additionally, exploring its potential as an prodrug or formulation-enhancing agent could open new avenues for therapeutic applications.

In conclusion,2-(3-amino-5-bromo-1H-1,2,4-triazol-1-y l)-N,N-dimethylethane - 1 - sulfonamide (CAS No . 1872767 - 30 - 0) represents a promising structure in pharmaceutical chemistry with significant potential for further development . Its unique structural features , combined with emerging research findings , position it as a valuable candidate for drug discovery efforts aimed at addressing unmet medical needs . As our understanding of molecular interactions advances , compounds like this will continue to play a crucial role in shaping future therapeutic strategies .

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